molecular formula C11H9N3O B8803363 3-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 923583-51-1

3-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B8803363
CAS No.: 923583-51-1
M. Wt: 199.21 g/mol
InChI Key: BETOWGJYBIIACY-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

923583-51-1

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C11H9N3O/c12-8-3-9-10(7-1-2-15-6-7)5-14-11(9)13-4-8/h1-6H,12H2,(H,13,14)

InChI Key

BETOWGJYBIIACY-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=CNC3=C2C=C(C=N3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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reactant
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CC(C)(C)OC(=O)Nc1cnc2[nH]cc(-c3ccoc3)c2c1
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Synthesis routes and methods II

Procedure details

4.0 M aqueous HCl (0.83 mL, 3.32 mmol) was added to a suspension of 47 (90 mg, 0.30 mmol) in MeOH (0.17 mL) and the mixture was stirred at r.t. overnight. Concentrated aqueous HCl (0.2 mL, 2.2 mmol) was added and stirring continued for 5 h. The mixture was concentrated to dryness in vacuum and separated by means of LCMS (column LUNA 10 μ C18(2) 00G-4253-V0 250×50 mm) using water—MeCN (0.1% AcOH) as eluent (in gradient; flow 80 mL/min) to afford 48 (41.64 mg, 70%). 1H NMR (400 MHz; CDCl3+3 drops of CD3OD) δ 6.61 (dd, J=1.8, 0.8 Hz, 1H), 7.32 (s, 1H), 7.43 (d, J=2.5 Hz, 1H), 7.45 (dd, J=3.3, 1.7 Hz, 1H), 7.68 (dd, J=2.3, 1.0 Hz, 1H), 7.80 (d, J=2.5 Hz, 1H); MS (ES) m/z 241 (MH++MeCN).
Name
Quantity
0.83 mL
Type
reactant
Reaction Step One
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47
Quantity
90 mg
Type
reactant
Reaction Step One
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Quantity
0.17 mL
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solvent
Reaction Step One
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Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Yield
70%

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